ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring, a thiophene ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: The amide group is introduced by reacting the chlorinated chromene with an appropriate amine under controlled conditions.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the chromene derivative using palladium-catalyzed cross-coupling reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the chromene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the thiophene ring.
Reduction Products: Reduced carbonyl compounds.
Substitution Products: Substituted chromene derivatives.
Scientific Research Applications
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Chromene Derivatives: Compounds with similar chromene structures but different substituents.
Thiophene Derivatives: Compounds with thiophene rings and varying functional groups.
Ethyl Ester Compounds: Molecules containing ethyl ester groups with different core structures.
The uniqueness of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE lies in its specific combination of chromene, thiophene, and ethyl ester functionalities, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18ClNO5S |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
ethyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H18ClNO5S/c1-3-30-24(29)21-17(14-6-4-13(2)5-7-14)12-32-23(21)26-22(28)20-11-18(27)16-10-15(25)8-9-19(16)31-20/h4-12H,3H2,1-2H3,(H,26,28) |
InChI Key |
ZRMZSMCFDQZJON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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